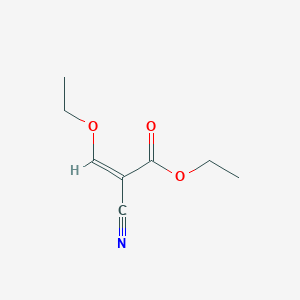

氰基(乙氧基亚甲基)乙酸乙酯

概述

描述

Ethyl cyano(ethoxymethylene)acetate is a white to light yellow crystalline solid . It is used as an intermediate in the synthesis of anti-inflammatory agents with gastroprotective effects in rats .

Synthesis Analysis

Ethyl cyano(ethoxymethylene)acetate can be synthesized in various ways . One method involves the use of t-butylhydrazine hydrochloride salt, ethyl (ethoxymethylene)-cyanoacetate, and anhydrous sodium acetate in ethanol. The mixture is stirred and refluxed for 16 hours, then poured into ice-water. The separated aqueous phase is extracted three times with dichloromethane. The combined organic phases are washed successively with water and saturated brine solution and dried with sodium sulfate.Molecular Structure Analysis

The linear formula of Ethyl cyano(ethoxymethylene)acetate is C2H5OCH=C(CN)COOC2H5 . Its molecular weight is 169.18 .Chemical Reactions Analysis

Ethyl cyano(ethoxymethylene)acetate is involved in various chemical reactions . For instance, it can undergo Knoevenagel condensation with aldehyde . It is also used as a cyanating agent in copper-mediated C-H cyanation of (hetero)arenes .Physical And Chemical Properties Analysis

Ethyl cyano(ethoxymethylene)acetate is a white to light yellow crystalline solid . More detailed physical and chemical properties are not available from the search results.科学研究应用

聚合物合成和改性

氰基(乙氧基亚甲基)乙酸乙酯的一种应用是聚合物的合成和改性。例如,通过用(氰基甲基)钾引发阴离子开环聚合,合成了端基为氰基、另一端基为羟基的聚环氧乙烷。该工艺展示了氰基官能团在创建具有生物偶联和药物递送系统潜在应用的杂双功能聚合物中的用途 (长崎、饭岛、加藤和片冈,1995)。

催化

该化合物还被用于催化,特别是在提高某些化学反应效率方面。例如,使用乙烯乙酰氧化为乙酸乙烯酯来研究钯金合金中金在催化中的促进作用,展示了该化合物在促进关键表面反应和提高反应速率中的作用 (陈、库马尔、伊和古德曼,2005)。

有机合成

在有机合成中,氰基(乙氧基亚甲基)乙酸乙酯参与吡啶-2(1H)-硫酮和噻吩并[2,3-b]-吡啶的新型合成,说明了其在构建复杂杂环结构中的用途。这些化合物在制药和材料科学中具有潜在的应用 (Elgemeie和Ramiz,1990)。

溶解度和热力学研究

相关氰基(乙氧基亚甲基)衍生物在有机溶剂中的溶解度和溶液热力学研究为药物制造和材料科学应用的关键纯化和结晶过程提供了有价值的数据 (韩等,2016)。

不对称催化

使用 YLi3 三(萘酚盐)络合物对醛进行催化不对称氰基-乙氧基羰基化反应,说明了该化合物在合成化学中实现高反应性和对映选择性中的作用。此类反应是合成手性分子的关键,这在药物研究中备受关注 (山际、田、松永和柴崎,2005)。

安全和危害

未来方向

While specific future directions for Ethyl cyano(ethoxymethylene)acetate are not mentioned in the search results, it is a versatile synthetic building block for a variety of functional and pharmacologically active substances . Its use in the synthesis of heterocycles, which are used for example as drugs, suggests potential for further exploration in pharmaceutical applications .

Relevant Papers Several papers have been published on Ethyl cyano(ethoxymethylene)acetate . These papers discuss its synthesis, chemical reactions, and mechanism of action. They provide valuable insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester . They also discuss its use as a cyanating agent in copper-mediated C-H cyanation of (hetero)arenes .

属性

IUPAC Name |

ethyl (Z)-2-cyano-3-ethoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMGNAIGXYODKQ-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C#N)\C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl cyano(ethoxymethylene)acetate | |

CAS RN |

42466-69-3, 94-05-3 | |

| Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N7KQP23A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

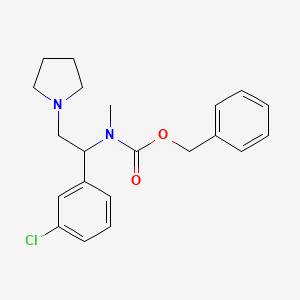

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethoxy-4-[(pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1607700.png)

![3'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1607706.png)

![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)